molecular formula C21H23FN4O2 B6135943 (2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone

(2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone

Cat. No.: B6135943
M. Wt: 382.4 g/mol
InChI Key: OTIFKFPFJOJIDP-UHFFFAOYSA-N
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Description

(2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyrazole ring, and a quinoline ring, each contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with ethylene oxide under basic conditions.

    Synthesis of the Pyrazole Ring: This involves the condensation of hydrazine with ethyl acetoacetate, followed by cyclization.

    Construction of the Quinoline Ring: This is typically synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Halogenating Agents: Chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

(2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone stands out due to its multi-ring structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

(2-ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-3-16-13-25(7-8-28-16)21(27)18-10-20(14-11-23-26(4-2)12-14)24-19-6-5-15(22)9-17(18)19/h5-6,9-12,16H,3-4,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIFKFPFJOJIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)C(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CN(N=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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